(3-Bromo-4-(trifluoromethyl)phenyl)methanol
Overview
Description
(3-Bromo-4-(trifluoromethyl)phenyl)methanol is a useful research compound. Its molecular formula is C8H6BrF3O and its molecular weight is 255.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
(3-Bromo-4-(trifluoromethyl)phenyl)methanol is utilized in chemical synthesis. For example, Seyferth and Murphy (1973) described the use of a related compound, phenylmercuric chloride, in generating gem-fluoro(trifluoromethyl)cyclopropanes, indicating potential applications in complex chemical synthesis processes (Seyferth & Murphy, 1973).
Polymerization Reactions
Yao et al. (2010) explored the solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a new monomer for polymerization, which suggests potential uses of this compound in developing novel polymers (Yao et al., 2010).
Chirality and Isotopic Studies
Harada et al. (2000) conducted research on 13C-substituted chiral diphenylmethanol, indicating the relevance of compounds like this compound in studying molecular chirality and isotopic substitution, which are fundamental aspects of stereochemistry (Harada et al., 2000).
19F NMR Studies in Protein Research
Ye et al. (2015) evaluated trifluoromethyl probes for their effectiveness in 19F NMR studies of proteins. This research highlights the potential use of this compound in biochemical studies, especially in elucidating protein structures and dynamics (Ye et al., 2015).
Organocatalysis in Transesterification
Ishihara et al. (2008) reported the use of zwitterionic salts as organocatalysts for transesterification, a process important in various chemical syntheses. This research suggests a potential application area for this compound in catalysis (Ishihara et al., 2008).
X-Ray Crystallography and Hydrogen Bonding Studies
Zhang et al. (2015) explored the structures and hydrogen bonding in tris(2-(dimethylamino)phenyl)methanol salt derivatives. This study underscores the usefulness of this compound in crystallography and hydrogen bonding research, crucial for understanding molecular interactions (Zhang et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
[3-bromo-4-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYKPISNWWYHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464454 | |
Record name | [3-bromo-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372120-54-2 | |
Record name | [3-bromo-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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